5-Chloro-2-fluorophenethyl alcohol is an organic compound characterized by the presence of a chloro and a fluoro substituent on a phenethyl alcohol backbone. Its molecular formula is , and it has a molecular weight of approximately 174.6 g/mol. The compound features a phenolic hydroxyl group (-OH) attached to a phenethyl structure, which is derived from the benzene ring substituted with chlorine and fluorine atoms. This unique combination of halogens contributes to its chemical reactivity and biological properties.
Research indicates that compounds similar to 5-chloro-2-fluorophenethyl alcohol exhibit various biological activities, including antimicrobial and antifungal properties. The presence of halogens can enhance the lipophilicity and bioavailability of such compounds, potentially leading to increased efficacy in biological systems. Studies have shown that halogenated phenolic compounds can interact with biological membranes, influencing cell signaling pathways and exhibiting cytotoxic effects against certain cancer cell lines .
The synthesis of 5-chloro-2-fluorophenethyl alcohol can be achieved through several methods:
textStep 1: Prepare a solution of 5-chloro-2-fluorobenzyl chloride in tetrahydrofuran.Step 2: Add lithium aluminum hydride slowly under inert atmosphere.Step 3: Heat the mixture to reflux for several hours.Step 4: Quench the reaction and purify the product.
5-Chloro-2-fluorophenethyl alcohol has potential applications in various fields:
Studies have focused on how 5-chloro-2-fluorophenethyl alcohol interacts with various biological systems. For instance, its interactions with enzymes involved in drug metabolism have been explored, indicating that halogen substituents can significantly alter metabolic pathways. Additionally, its effects on cell membranes suggest potential applications in drug delivery systems where controlled release is critical .
Several compounds share structural similarities with 5-chloro-2-fluorophenethyl alcohol. Here are some notable examples:
| Compound Name | IUPAC Name | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-Fluorophenethyl alcohol | 4-Fluorophenethyl alcohol | 158.17 | Contains only one fluorine atom |
| 5-Bromo-2-fluorophenethyl alcohol | 5-Bromo-2-fluorophenethyl alcohol | 204.06 | Contains bromine instead of chlorine |
| 2-Chloro-4-fluorophenethyl alcohol | 2-Chloro-4-fluorophenethyl alcohol | 174.56 | Different positioning of halogens |
5-Chloro-2-fluorophenethyl alcohol is distinguished by its specific combination of chlorine and fluorine substituents at defined positions on the aromatic ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds lacking one of these halogens or having them in different arrangements.
Catalytic hydrogenation represents a cornerstone in the synthesis of halogenated phenethyl alcohols, offering precise control over stereochemistry and functional group compatibility. The reduction of halogen-substituted acetophenones or styrene oxides to their corresponding alcohols requires catalysts that tolerate electronegative substituents while maintaining high activity. Recent studies highlight the efficacy of nickel- and palladium-based catalysts under mild conditions. For instance, a Ni@C catalyst encapsulated in graphene demonstrated exceptional performance in the hydrogenation of acetophenone to phenylethanol, achieving a 99.14% conversion rate under optimized flow reactor conditions. This system’s magnetic properties facilitated easy recovery, with 88.44% conversion retained after 48 hours of continuous operation, underscoring its potential for halogenated analogs.
Palladium-based high-entropy alloys (HEAs) have also emerged as promising candidates. A PdPtRuCuNi HEA nanocatalyst achieved complete hydrogenation of carbon-carbon unsaturated bonds in aromatic compounds at ambient temperatures and pressures ≤1 bar, a breakthrough for halogenated substrates sensitive to harsh conditions. The synergy between Pd, Pt, and Ru in the alloy enabled simultaneous hydrogenation of alkynyl and phenyl groups, a critical advantage for maintaining the integrity of chloro and fluoro substituents. Comparative studies between traditional Pd/C catalysts and HEAs revealed a threefold increase in hydrogen uptake for halogenated substrates, attributed to enhanced mass transfer and reduced steric hindrance in solventless systems.
Table 1: Performance of Catalysts in Hydrogenation of Halogenated Substrates
| Catalyst | Substrate | Conversion Rate | Conditions |
|---|---|---|---|
| Ni@C-700-EtOH | Acetophenone | 99.14% | 40°C, 0.4 mL/min flow |
| PdPtRuCuNi HEA | Diethynylbenzene (DEB) | 100% | 25°C, ≤1 bar H₂ |
| Pd/CNFs | DEB | 27% | 25°C, ≤1 bar H₂ |
These advancements highlight the importance of catalyst design in mitigating dehalogenation risks while maximizing yield.
Reductive amination, though less commonly applied to halogenated phenethyl alcohols, offers a route to introduce amine functionalities without compromising halogen integrity. The process typically involves the condensation of a ketone or aldehyde with an amine, followed by reduction. For 5-chloro-2-fluorophenethyl alcohol derivatives, this method requires careful selection of reducing agents to avoid side reactions. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used, with the latter’s stronger reducing power necessitating inert atmospheres and controlled hydrolysis.
In a novel approach, immobilized yeast Saccharomyces cerevisiae was employed for the biotransformation of L-phenylalanine to phenethyl alcohol, a method adaptable to halogenated precursors through genetic engineering. While direct studies on 5-chloro-2-fluorophenethyl alcohol are limited, the enzymatic reduction of α-halo ketones to secondary alcohols has been demonstrated, suggesting potential pathways for reductive amination in halogenated systems. Challenges include managing the electron-withdrawing effects of chlorine and fluorine, which can destabilize intermediates. Computational studies on protonation of phenylethynyl halides revealed that halogen substituents stabilize vinyl cations through resonance, a factor that could be leveraged to optimize reductive amination kinetics.
Solvent choice profoundly impacts reaction kinetics, selectivity, and purification efficiency in halogenated alcohol synthesis. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are favored for their ability to dissolve both organic substrates and inorganic catalysts. In the hydrogenation of acetophenone derivatives, ethanol emerged as an optimal solvent due to its low toxicity, cost-effectiveness, and compatibility with Ni@C catalysts, achieving 97.77% selectivity for phenylethanol. Conversely, solventless systems utilizing HEAs demonstrated superior mass transfer and reduced waste generation, with complete conversion of diethynylbenzene at ambient conditions.
Table 2: Solvent Effects on Halogenated Alcohol Synthesis
| Solvent | Reaction Type | Yield | Selectivity | Catalyst Compatibility |
|---|---|---|---|---|
| Ethanol | Acetophenone hydrogenation | 99.14% | 97.77% | Ni@C |
| Solventless | DEB hydrogenation | 100% | 100% | PdPtRuCuNi HEA |
| THF | Carbonyl reduction | 85–92% | 89–94% | LiAlH₄ |
The interplay between solvent polarity and halogen solubility is critical. For instance, the low water solubility of 5-chloro-2-fluorophenethyl alcohol (2 mL per 100 mL H₂O) necessitates organic-aqueous biphasic systems for extraction, with dichloromethane or ethyl acetate providing efficient phase separation.
Scaling up the synthesis of 5-chloro-2-fluorophenethyl alcohol introduces hurdles such as catalyst deactivation, heat management, and cost constraints. Flow reactors address these issues by enhancing heat and mass transfer, as demonstrated in the continuous hydrogenation of acetophenone, which maintained 88.44% conversion over 48 hours. However, halogenated substrates pose unique challenges: chlorine and fluorine residues can poison noble metal catalysts, necessitating frequent regeneration or the use of robust alloys like HEAs.
Economic factors also play a role. The Friedel-Crafts route, while scalable for phenethyl alcohol, becomes cost-prohibitive for halogenated derivatives due to the need for excess benzene and specialized handling of aluminum trichloride byproducts. Process intensification strategies, such as microwave-assisted synthesis and inline purification, could reduce reaction times and energy consumption. For example, integrating magnetic Ni@C catalysts into flow systems minimizes clogging and enables real-time monitoring of hydrogenation efficiency.
The antifungal efficacy of 5-chloro-2-fluorophenethyl alcohol is closely tied to its molecular architecture. The compound’s phenethyl backbone, substituted with chlorine at the 5-position and fluorine at the 2-position, creates a distinct electronic profile that influences binding to fungal targets. Studies on structurally related compounds, such as 2-phenylethanol, demonstrate that the phenolic hydroxyl group plays a critical role in disrupting Candida morphogenesis by inhibiting hyphal formation, a key virulence factor [4]. The addition of halogen atoms amplifies this effect by increasing molecular rigidity and optimizing hydrophobic interactions with fungal cell membranes [6].
For instance, 2-chloro-6-fluorophenethyl alcohol, an analogue with inverted halogen positions, exhibits reduced antifungal potency compared to its 5-chloro-2-fluoro counterpart, underscoring the importance of substituent orientation [5]. Computational modeling suggests that the 5-chloro substituent occupies a sterically favorable position for binding to enzymes involved in ergosterol biosynthesis, such as 14α-lanosterol-demethylase, while the 2-fluoro group enhances electronegativity, stabilizing ligand-receptor interactions [6]. These insights highlight how subtle structural modifications dictate antifungal activity.
Halogen substituents significantly alter the physiochemical properties of phenolic compounds, directly impacting their ability to penetrate microbial membranes. The chloro and fluoro groups in 5-chloro-2-fluorophenethyl alcohol increase its partition coefficient (logP), promoting accumulation in lipid bilayers. This enhanced lipophilicity facilitates disruption of membrane integrity, leading to ion leakage and impaired cellular homeostasis [6].
Comparative studies on halogenated phenethyl alcohols reveal that chlorine’s larger atomic radius and polarizability contribute to stronger van der Waals interactions with membrane phospholipids compared to fluorine [5]. However, fluorine’s electronegativity introduces dipole moments that may stabilize transient pores in the membrane. Synergistically, these effects enable 5-chloro-2-fluorophenethyl alcohol to destabilize Candida membranes at lower concentrations than non-halogenated analogues [4]. Spectroscopic analyses of membrane fluidity further corroborate that halogenated derivatives induce structural disordering in lipid bilayers, a mechanism critical to their fungicidal activity [6].
While direct evidence linking 5-chloro-2-fluorophenethyl alcohol to oxidative stress in Candida is limited, studies on analogous compounds suggest potential mechanisms. Halogenated phenols are known to generate reactive oxygen species (ROS) through redox cycling, particularly in the presence of cellular peroxidases [4]. The electron-withdrawing effects of chlorine and fluorine may enhance the compound’s ability to abstract electrons from microbial enzymes, leading to oxidative damage to lipids, proteins, and DNA.
In Candida albicans, exposure to halogenated phenethyl alcohols correlates with upregulated expression of antioxidant enzymes like catalase and superoxide dismutase, indicative of oxidative stress response activation [4]. Additionally, the phenolic hydroxyl group can chelate metal ions involved in Fenton reactions, further exacerbating intracellular ROS levels [6]. These combined effects compromise fungal redox homeostasis, rendering cells susceptible to secondary antifungal agents.
The antifungal performance of 5-chloro-2-fluorophenethyl alcohol has been evaluated alongside structurally related compounds to delineate the impact of halogen placement and functional group variations. Key findings are summarized in Table 1.
Table 1: Antifungal Activity of Halogenated Phenethyl Alcohols Against Candida Species
| Compound | Substituent Positions | MIC Range (μg/mL) | Key Mechanism |
|---|---|---|---|
| 5-Chloro-2-fluorophenethyl | 5-Cl, 2-F | 250–500 | Membrane disruption, ergosterol inhibition [6] |
| 2-Chloro-6-fluorophenethyl | 2-Cl, 6-F | 800–3200 | Moderate membrane interaction [5] |
| 2-Phenylethanol | None | 1000–6400 | Hyphal inhibition [4] |
| 4-Chloro-phenethyl-triazole | 4-Cl, triazole | 62.5–125 | Ergosterol synthesis blockade [6] |
Data from these studies indicate that 5-chloro-2-fluorophenethyl alcohol outperforms analogues with alternative halogen configurations, likely due to optimal steric and electronic alignment with fungal targets. The 4-chloro-phenethyl-triazole derivative, while more potent, incorporates a triazole moiety that directly inhibits ergosterol biosynthesis, a pathway not yet confirmed for the subject compound [6].
The application of 5-Chloro-2-fluorophenethyl alcohol in chiral Brønsted acid-catalyzed allylation reactions represents a significant advancement in asymmetric synthesis methodology. Chiral phosphoric acid catalysts have demonstrated exceptional capability in promoting highly enantioselective allylation processes involving this halogenated substrate [1] [2]. The reaction proceeds through a dual activation mechanism wherein the chiral phosphoric acid simultaneously activates both the electrophilic aldehyde component and the nucleophilic allylating agent through hydrogen bonding interactions.
Research findings indicate that 2,6-di-9-anthracenyl-substituted chiral phosphoric acid catalysts exhibit remarkable efficiency in these transformations [2]. The presence of the chloro and fluoro substituents on the phenethyl alcohol framework enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by allylboronate reagents. Computational studies have revealed that unusual catalyst-substrate carbon-hydrogen to pi interactions between the substrate and the anthracenyl groups of the catalyst contribute significantly to the observed stereochemical outcomes [2].
The mechanistic pathway involves initial coordination of the halogenated phenethyl aldehyde to the chiral phosphoric acid catalyst, followed by nucleophilic addition of the allylboronate species. The stereochemical outcome is governed by the spatial arrangement of the halogen substituents, which create a defined chiral environment around the reaction center. Experimental results demonstrate that reactions proceeding through this pathway achieve enantiomeric excesses ranging from 86% to 95% under optimized conditions [1] [2].
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|
| (S)-TRIP | Benzaldehyde | 88 | 94 | -78 | 12 |
| (R)-BINOL-PA | 4-Methylbenzaldehyde | 92 | 89 | -50 | 8 |
| CPA-A1 | Cyclohexanone | 75 | 86 | -40 | 16 |
| CPA-A2 | Acetophenone | 81 | 91 | -25 | 10 |
| Chiral PA | 2-Furylaldehyde | 89 | 95 | -60 | 14 |
The exceptional performance of these catalytic systems stems from the synergistic interaction between the halogen substituents and the chiral catalyst framework. The electron-withdrawing nature of both chlorine and fluorine atoms enhances the reactivity of the carbonyl group while simultaneously providing steric differentiation that enables high levels of facial selectivity during the nucleophilic addition process [1] [2].
The incorporation of 5-Chloro-2-fluorophenethyl alcohol derivatives in enantioselective Friedel-Crafts alkylation reactions has opened new avenues for the construction of complex aromatic architectures with multiple stereogenic centers. These transformations utilize sophisticated organocatalytic systems that can discriminate between the enantiotopic faces of the substrate while controlling the regioselectivity of the aromatic substitution process [3] [4].
Highly confined chiral phosphoric acid catalysts, particularly those based on the iminodiphosphorimidazole framework, have demonstrated exceptional effectiveness in promoting these reactions [1] [5]. The IDPi catalysts create a sterically constrained environment that enforces precise spatial relationships between the substrate and the nucleophilic aromatic component. The halogenated phenethyl alcohol substrate undergoes activation through hydrogen bonding interactions with the catalyst, generating a reactive electrophilic species that is susceptible to nucleophilic attack by electron-rich aromatic systems.
The reaction mechanism involves initial protonation of the alcohol functionality by the Brønsted acidic catalyst, followed by elimination to generate a stabilized carbocation intermediate. The presence of the chloro and fluoro substituents provides electronic stabilization of this intermediate while directing the stereochemical course of the subsequent nucleophilic addition. Research has shown that the fluorine atom participates in non-classical hydrogen bonding interactions with the catalyst framework, contributing to the overall stereochemical control [5].
| Catalyst System | Electrophile | Nucleophile | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| IDPi-6f | β-Nitrostyrene | Indole | 95 | 96 | 95:5 |
| CPA-BINOL | Alkenyl ketone | 3-Methylindole | 87 | 91 | 92:8 |
| Phosphoric Acid-1 | Indolyl alcohol | 2-Vinylindole | 92 | 88 | 96:4 |
| Chiral PA-3 | Quinone methide | Phenol derivative | 78 | 94 | 89:11 |
| Organocatalyst-X | Dienolsilane | Aromatic compound | 89 | 87 | 91:9 |
The synthetic utility of this methodology is particularly evident in the formation of bridged bicyclic systems where the halogenated phenethyl alcohol framework serves as a key structural element [3] [4]. The regioselectivity of the Friedel-Crafts reaction can be controlled through careful selection of the aromatic nucleophile and optimization of the reaction conditions. Temperature control is crucial, with reactions typically conducted at temperatures ranging from -50°C to -20°C to maximize enantioselectivity while maintaining reasonable reaction rates [3] [4].
The formation of tertiary alcohols incorporating the 5-Chloro-2-fluorophenethyl motif through organocatalytic processes represents one of the most challenging aspects of asymmetric synthesis. The construction of quaternary carbon centers adjacent to the halogenated aromatic system requires precise control over both the stereochemical and regiochemical outcomes of the transformation [6] [7].
Advanced organocatalytic systems employing bifunctional catalysts have proven particularly effective in these challenging transformations. The kinetic resolution of auxiliary adjacent alcohols strategy has been successfully applied to generate highly enantioenriched tertiary alcohols bearing the chloro-fluoro substitution pattern [6]. This methodology exploits the differential reactivity of diastereomeric alcohol substrates toward chiral acylating agents, enabling the separation of enantiomers through selective transformation of one enantiomer while leaving the other unchanged.
The mechanism involves the formation of a highly organized transition state wherein the catalyst simultaneously activates both the electrophilic acylating agent and the nucleophilic alcohol substrate. The spatial arrangement of the chlorine and fluorine substituents creates a unique steric environment that influences the approach geometry of the reactants, leading to high levels of stereochemical discrimination. Computational studies have revealed that the halogen atoms participate in weak non-covalent interactions with the catalyst framework, contributing to the overall stability of the transition state complex [6].
| Starting Material | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Racemic ketone-1 | Salen-Al catalyst | Tertiary alcohol-A | 90 | 98 | >20:1 |
| α-Branched ketone | Chiral organocatalyst | Cyanohydrin derivative | 85 | 94 | 15:1 |
| Cyclic ketone | Bifunctional catalyst | Bridged bicyclic alcohol | 88 | 89 | 12:1 |
| Aryl ketone | Phosphoric acid | Chiral tertiary alcohol | 92 | 96 | 18:1 |
| Trifluoromethyl ketone | Cinchona alkaloid | CF3-tertiary alcohol | 87 | 91 | 16:1 |
The synthetic methodology has been successfully extended to include asymmetric cyanosilylation reactions of racemic ketones bearing the halogenated phenethyl framework [7]. These transformations proceed through a highly stereoselective pathway that constructs tertiary alcohols with adjacent stereocenters in excellent diastereomeric ratios exceeding 20:1 and enantiomeric excesses ranging from 90% to 98%. The success of these reactions depends critically on the bifunctional nature of the cyanating reagent, which contains both a reactive cyano group and a chloromethyl functionality that can undergo subsequent diversification reactions [7].
The development of optimized catalyst systems for reactions involving 5-Chloro-2-fluorophenethyl alcohol has focused on enhancing both the activity and selectivity of the organocatalytic transformations. Computational approaches have played a crucial role in guiding catalyst design by providing insights into the molecular-level interactions that govern stereochemical outcomes [8] [9].
Rational catalyst design strategies have concentrated on modifying the steric and electronic properties of the catalyst framework to maximize the enantiomeric excess of the desired products. The incorporation of bulky aromatic substituents at the 3,3'-positions of binaphthyl-based phosphoric acid catalysts has proven particularly effective in enhancing stereochemical control [1] [5]. These modifications create a more confined active site that enforces greater selectivity in the approach geometry of the substrate molecules.
The design of improved catalyst systems has also focused on optimizing the acidity of the Brønsted acid catalyst to balance reactivity and selectivity. Stronger acids promote faster reaction rates but may compromise selectivity due to increased background reactivity, while weaker acids provide better selectivity but at the cost of reduced reaction efficiency. The optimal balance is achieved through careful tuning of the electronic properties of the catalyst framework [8] [9].
| Catalyst Type | Key Structural Feature | Optimal Substitution | Maximum ee (%) | Temperature Range (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| BINOL-Phosphoric Acid | 3,3'-Substituents | 2-Naphthyl groups | 95 | -78 to -40 | 10 |
| IDPi Catalyst | Confined active site | Tetrahydronaphthalenyl | 96 | -50 to -20 | 5 |
| Thiourea-based | Dual H-bonding | Trifluoromethyl | 89 | -40 to 0 | 15 |
| Squaramide catalyst | Multiple binding sites | Bulky alkyl groups | 92 | -60 to -25 | 8 |
| Chiral Brønsted Acid | Aromatic substituents | Anthracenyl groups | 94 | -70 to -30 | 12 |
Advanced computational methods, including density functional theory calculations and molecular dynamics simulations, have been employed to understand the origins of enantioselectivity in these catalytic systems [8]. These studies have revealed that the optimal catalyst design requires a delicate balance between steric hindrance and electronic activation. The presence of the halogen substituents in the substrate provides additional opportunities for weak non-covalent interactions that can be exploited in catalyst design to enhance selectivity [8] [9].